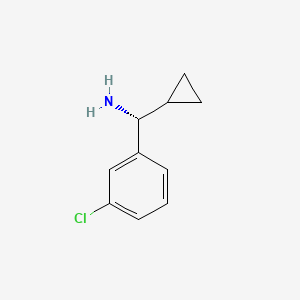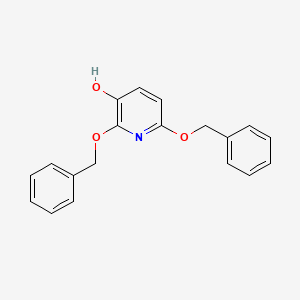
2,6-Bis(benzyloxy)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(benzyloxy)pyridin-3-ol is a chemical compound with the molecular formula C19H17NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two benzyloxy groups attached to the 2 and 6 positions of the pyridine ring, and a hydroxyl group at the 3 position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)pyridin-3-ol typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the benzyloxy groups.
Benzylation: The pyridine is first benzylated at the 2 and 6 positions using benzyl bromide in the presence of a base such as sodium hydride.
Hydroxylation: The resulting 2,6-dibenzyloxy pyridine is then hydroxylated at the 3 position using a suitable oxidizing agent like m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(benzyloxy)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3 position can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyridine derivative.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
Oxidation: 2,6-Bis(benzyloxy)pyridin-3-one.
Reduction: 2,6-Dihydroxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis(benzyloxy)pyridin-3-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis(benzyloxy)pyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3 position can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyloxy groups provide hydrophobic interactions, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dihydroxypyridine: Lacks the benzyloxy groups, making it less hydrophobic.
2,6-Dibenzyloxy-3-pyridylboronic acid: Contains a boronic acid group, which alters its reactivity and applications.
3-Hydroxypyridine: A simpler derivative with only a hydroxyl group at the 3 position.
Uniqueness
2,6-Bis(benzyloxy)pyridin-3-ol is unique due to the presence of both benzyloxy and hydroxyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17NO3 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2,6-bis(phenylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C19H17NO3/c21-17-11-12-18(22-13-15-7-3-1-4-8-15)20-19(17)23-14-16-9-5-2-6-10-16/h1-12,21H,13-14H2 |
InChI Key |
VHAKEZHBQXGZIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)


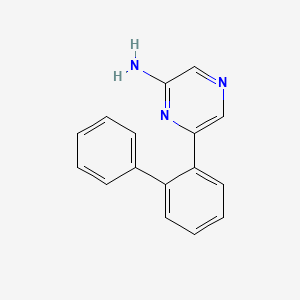
![Methyl (E)-3-Methoxy-2-[2-[[4-(trifluoromethyl)-2-pyridyl]oxy]phenyl]acrylate](/img/structure/B13900192.png)
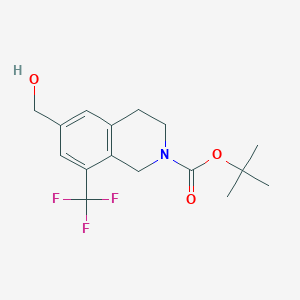
![7-Bromo-1-methyl-1H-imidazo[4,5-B]pyridine](/img/structure/B13900207.png)
![[3-[Tert-butyl(dimethyl)silyl]oxy-2-[(2,2-dichloroacetyl)amino]-1-(4-nitrophenyl)propyl] acetate](/img/structure/B13900209.png)
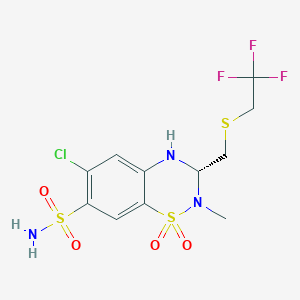
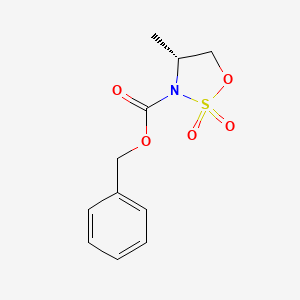


![Benzo[d][1,3]dioxol-5-yl (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylate](/img/structure/B13900254.png)
